molecular formula C9H7N3OS2 B3012730 (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide CAS No. 406928-37-8

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide

Cat. No.: B3012730
CAS No.: 406928-37-8
M. Wt: 237.3
InChI Key: HGXRCVYBSRAKOW-ONEGZZNKSA-N
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Description

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide is a heterocyclic compound that features both a thiadiazole and a thiophene ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide typically involves the reaction of 1,3,4-thiadiazole derivatives with thiophene-containing compounds. One common method includes the condensation of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bond or the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiadiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide involves its interaction with various molecular targets. The thiadiazole ring can act as a hydrogen-bonding domain and electron donor, which allows it to interact with enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide is unique due to the combination of the thiadiazole and thiophene rings, which confer a diverse range of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS2/c13-8(11-9-12-10-6-15-9)4-3-7-2-1-5-14-7/h1-6H,(H,11,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXRCVYBSRAKOW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328307
Record name (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

406928-37-8
Record name (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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